![molecular formula C21H27N3O5S B2858049 3-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899967-07-8](/img/structure/B2858049.png)
3-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a chemical compound with the molecular formula C21H27N3O3 . It has an average mass of 369.457 Da and a monoisotopic mass of 369.205231 Da . This compound is not intended for human or veterinary use but is available for research purposes.
Molecular Structure Analysis
The molecular structure of 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide consists of a benzamide moiety linked to a piperazine ring via an ethyl chain . The benzamide and piperazine moieties each have a methoxyphenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide include its molecular formula (C21H27N3O3), average mass (369.457 Da), and monoisotopic mass (369.205231 Da) .Scientific Research Applications
Neuroprotective Agent
This compound has been studied for its potential neuroprotective effects. Research suggests that derivatives of this compound may protect against neurotoxicity induced by substances like aluminium, which is of particular interest in the study of Alzheimer’s disease . The compound’s ability to inhibit acetylcholinesterase and protect against oxidative damage makes it a promising candidate for further research in neurodegenerative disorders.
Antimicrobial Activity
Piperazine derivatives, including those related to our compound of interest, have shown significant antimicrobial properties . These compounds have been tested against various bacterial and fungal strains, indicating their potential as a new class of antimicrobials. Their efficacy in in vitro studies suggests they could be developed into treatments for infections resistant to current antibiotics.
Dopamine Receptor Ligand
Modifications of the compound have resulted in derivatives that act as high-affinity and selective ligands for dopamine D4 receptors . This application is crucial in the development of treatments for psychiatric disorders such as schizophrenia and bipolar disorder, where dopamine receptor modulation plays a key role.
Alzheimer’s Disease Research
The compound’s derivatives have been used to study Alzheimer’s disease, particularly for their acetylcholinesterase inhibitory activity . By increasing central cholinergic neurotransmission, these compounds could potentially alleviate symptoms associated with Alzheimer’s and other cognitive disorders.
Antioxidant Properties
The compound has been associated with antioxidant properties, helping to prevent lipid peroxidation and protein damage . This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a contributing factor to neuronal damage.
Pharmacokinetic Properties
In silico studies have supported the compound’s potential with adequate pharmacokinetic properties . This includes its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for the development of any therapeutic agent.
Mechanism of Action
Mode of Action
The compound acts as a potent, selective D4 dopamine receptor ligand . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In protein-ligand binding, the ligand is usually a molecule which produces a signal by binding to a site on a target protein .
Biochemical Pathways
The compound’s interaction with the D4 dopamine receptor can affect various biochemical pathways. Dopamine receptors influence many physiological functions, including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of the compound’s action is the modulation of dopamine receptor signaling, which can influence numerous neurological processes. For instance, it may enhance cognitive function, improve motor control, or modulate neuroendocrine signaling .
Action Environment
The action of this compound, like many others, can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual (such as their health, age, or genetic makeup), and external factors like diet and lifestyle .
properties
IUPAC Name |
3-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)30(26,27)15-10-22-21(25)17-4-3-5-20(16-17)29-2/h3-9,16H,10-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZLHTBLCDXRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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